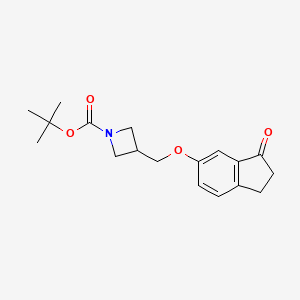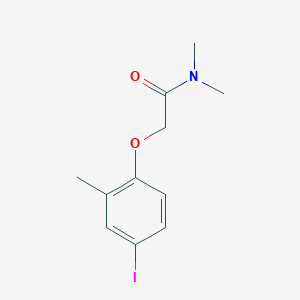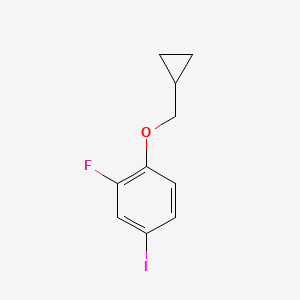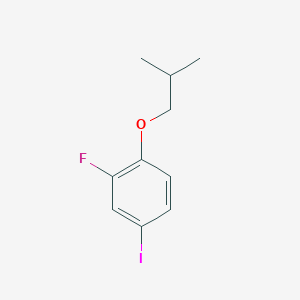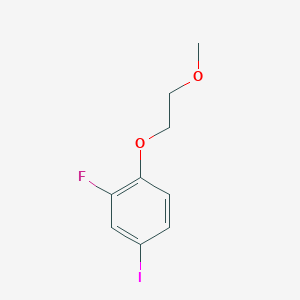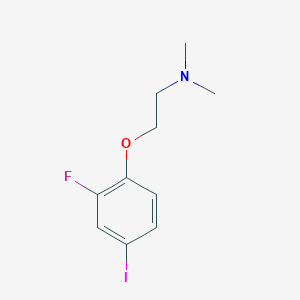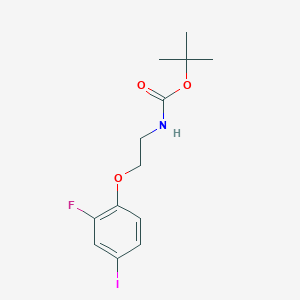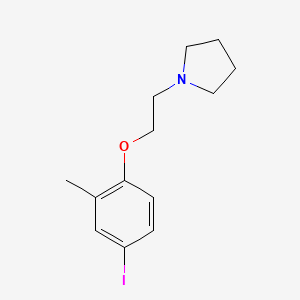
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with iodine and a methyl group
准备方法
The synthesis of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol.
Etherification: The 4-iodo-2-methylphenol is then reacted with 2-chloroethylamine under basic conditions to form 2-(4-iodo-2-methylphenoxy)ethylamine.
Cyclization: The final step involves the cyclization of 2-(4-iodo-2-methylphenoxy)ethylamine with a suitable reagent to form the pyrrolidine ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.
化学反应分析
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions, such as in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The phenoxy and pyrrolidine rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the phenoxy group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
科学研究应用
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive molecules targeting various diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the pyrrolidine ring can influence the binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
相似化合物的比较
1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine can be compared with other pyrrolidine derivatives and phenoxyethyl compounds:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring but differ in their substitution patterns and biological activities.
Phenoxyethyl Compounds: Similar compounds include 1-(2-(4-chloro-2-methylphenoxy)ethyl)pyrrolidine, which has a chlorine atom instead of iodine, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[2-(4-iodo-2-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIQGFLEGKJCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
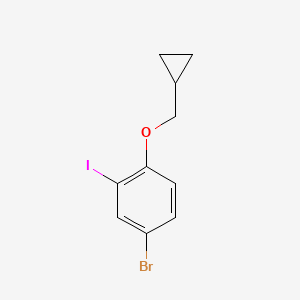
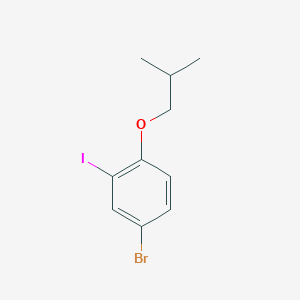
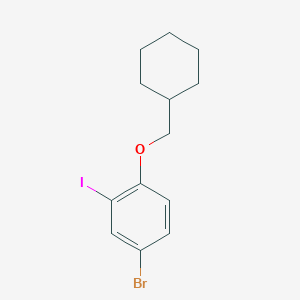

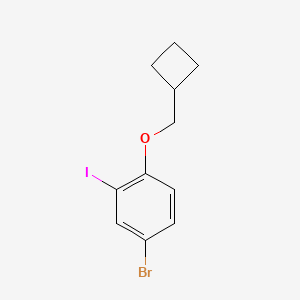

![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)
